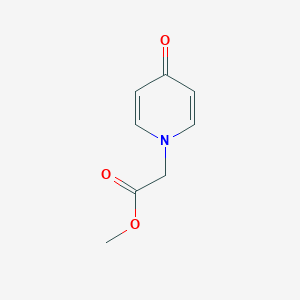

Methyl 2-(4-oxopyridin-1-yl)acetate

Description

Methyl 2-(4-oxopyridin-1-yl)acetate is an organic compound featuring a pyridine ring substituted with an oxo group at position 4 and an ester-functionalized methyl acetate moiety at position 1. This structure combines the aromaticity of pyridine with the reactivity of an ester group, making it a versatile intermediate in pharmaceutical synthesis and materials science. The 4-oxo group enhances the electron-deficient nature of the pyridine ring, influencing its reactivity in nucleophilic substitution or coordination chemistry.

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

methyl 2-(4-oxopyridin-1-yl)acetate |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)6-9-4-2-7(10)3-5-9/h2-5H,6H2,1H3 |

InChI Key |

GMQGHGOGMAJQDZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=CC(=O)C=C1 |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It can be employed in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of agrochemicals, polymers, and fine chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, in biochemical studies, it may interact with enzymes, altering their activity. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Ester Families

2.1.1 Ethyl 2-(Imidazole-4-yl)acetate Derivatives ()

Compounds such as Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Figure 1A in ) share the ester-heterocycle linkage but replace pyridine with imidazole. Key differences include:

- Electronic Effects : Imidazole’s basic nitrogen atoms enhance hydrogen-bonding capacity compared to pyridine’s lone aromatic nitrogen.

- Applications : Imidazole derivatives are often explored as kinase inhibitors or antimicrobial agents, whereas pyridine-based esters like Methyl 2-(4-oxopyridin-1-yl)acetate may prioritize coordination chemistry due to the oxo group’s electron-withdrawing effects .

2.1.2 2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic Acid ()

This iodine-substituted analog (CAS 101-29-1) highlights the impact of halogenation:

- Molecular Weight : Iodine atoms significantly increase molecular weight (vs. hydrogen in the methyl ester), affecting solubility and crystallinity.

- Reactivity : Halogens may enable Suzuki coupling or halogen-bonding interactions, expanding utility in cross-coupling reactions compared to the unsubstituted parent compound .

Pyrimidine and Thioether Derivatives ()

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1 in ) differs in:

- Heterocycle : Pyrimidine’s dual nitrogen atoms versus pyridine’s single nitrogen alter electronic distribution and binding affinity.

- Functional Groups : The thioether and thietan-3-yloxy groups introduce sulfur-based reactivity (e.g., oxidation to sulfoxides) absent in this compound .

Phosphoryl-Containing Esters ()

Methyl 2-[Bis(benzylthio)phosphoryl]acetate serves as a Horner–Wadsworth–Emmons (HWE) reagent, contrasting with this compound:

- Reactivity : The phosphoryl group enables stereoselective olefination, whereas the pyridinyl-oxo group may participate in cycloaddition or act as a directing group in metal catalysis.

- Applications : HWE reagents are pivotal in α,β-unsaturated ester synthesis, while pyridine esters may serve as intermediates in alkaloid synthesis .

Physicochemical and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.